molecular formula C20H15ClN2O3S B12473847 2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide

Cat. No.: B12473847
M. Wt: 398.9 g/mol
InChI Key: DIVIEQLLNSTHEN-UHFFFAOYSA-N
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Description

2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a nitro group, and a phenylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide typically involves multiple stepsThe final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for specific receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group and the phenylsulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-nitro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances its potential as a versatile intermediate in organic synthesis and its ability to interact with specific biological targets .

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

2-chloro-5-nitro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide

InChI

InChI=1S/C20H15ClN2O3S/c21-19-11-10-16(23(25)26)12-18(19)20(24)22-15-8-6-14(7-9-15)13-27-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24)

InChI Key

DIVIEQLLNSTHEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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